molecular formula C18H17ClN2O4S B2623073 1-(3-chlorophenyl)-3-(2-methoxyphenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione CAS No. 873811-11-1

1-(3-chlorophenyl)-3-(2-methoxyphenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione

Cat. No.: B2623073
CAS No.: 873811-11-1
M. Wt: 392.85
InChI Key: UEDYAEIEYVWGEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chlorophenyl)-3-(2-methoxyphenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione is a novel and potent phosphodiesterase 5 (PDE5) inhibitor developed for research into neurodegenerative pathologies. Its primary research value lies in its potential to modulate the cGMP-protein kinase G (PKG) signaling pathway, a critical cascade for synaptic plasticity, memory formation, and neuronal survival. Recent preclinical studies investigate its application in models of Alzheimer's disease , where chronic inhibition of PDE5 has been shown to ameliorate cognitive deficits and reduce pathological tau hyperphosphorylation. The compound's mechanism involves elevating intracellular cGMP levels, which activates PKG and subsequently promotes the phosphorylation of cAMP response element-binding protein (CREB), enhancing the expression of genes vital for learning and memory. Emerging research also explores its neuroprotective and anti-inflammatory effects in the central nervous system , positioning this inhibitor as a valuable chemical probe for elucidating the therapeutic potential of the cGMP pathway in neurological disorders and for advancing the development of new neurotherapeutics.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-(2-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O4S/c1-25-17-8-3-2-7-14(17)21-16-11-26(23,24)10-15(16)20(18(21)22)13-6-4-5-12(19)9-13/h2-9,15-16H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDYAEIEYVWGEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C3CS(=O)(=O)CC3N(C2=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-3-(2-methoxyphenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the thienoimidazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl and methoxyphenyl groups: These groups can be introduced via nucleophilic substitution reactions using corresponding halides and phenols.

    Final cyclization and oxidation: The final step may involve cyclization and oxidation to form the hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This may include:

    Use of catalysts: Catalysts can be employed to enhance reaction rates and selectivity.

    Optimization of reaction conditions: Temperature, pressure, and solvent choice can be optimized for large-scale production.

    Purification techniques: Techniques such as crystallization, distillation, and chromatography may be used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-3-(2-methoxyphenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorophenyl and methoxyphenyl groups can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, phenols, amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-3-(2-methoxyphenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The following table compares key structural and functional attributes of the target compound with analogs from the literature:

Compound Name Substituents (Positions 1 and 3) Key Functional Groups Molecular Weight (g/mol) Notable Properties
Target Compound 3-Chlorophenyl, 2-Methoxyphenyl Trione, Thienoimidazole ~370 (estimated) High polarity, moderate solubility
1-(3,5-Dimethylphenyl)-3-[(3-Nitrophenyl)methyl]-hexahydro-1H-5λ⁶-thieno[3,4-d]imidazole-2,5,5-trione 3,5-Dimethylphenyl, 3-Nitrophenylmethyl Trione, Nitro group 423.89 Enhanced electron-withdrawing effects
1-Allyl-3-(3-Methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione-5,5-dioxide Allyl, 3-Methylphenyl Thione, Dioxide 322.45 Reduced steric hindrance

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The 2-methoxyphenyl group in the target compound (electron-donating) contrasts with the nitro group in , which is strongly electron-withdrawing. This difference impacts charge distribution and reactivity, particularly in electrophilic substitution reactions.
  • Solubility : The trione moiety in the target compound increases polarity, likely improving aqueous solubility relative to the thione-dioxide system in .

Biological Activity

Chemical Structure and Properties

The compound features a thieno[3,4-d]imidazole core, which is known for its diverse biological activities. Its structure includes:

  • Chlorophenyl group : Contributes to lipophilicity and potential interactions with biological targets.
  • Methoxyphenyl group : May enhance binding affinity to specific receptors or enzymes.
  • Hexahydro structure : Imparts stability and may affect pharmacokinetics.

Molecular Formula

  • Molecular Formula : C15H15ClN2O3S
  • Molecular Weight : 320.80 g/mol

Research indicates that compounds with similar structures often exhibit a range of biological activities including:

  • Antitumor Activity : Analogues of imidazole derivatives have shown efficacy in inhibiting tumor growth by targeting specific pathways involved in cell proliferation and survival.
  • Enzyme Inhibition : Compounds containing imidazole rings are known to inhibit various enzymes such as farnesyltransferase, which plays a role in cancer cell signaling pathways .

Therapeutic Applications

  • Cancer Treatment : The compound's potential as an antitumor agent is supported by studies showing its ability to inhibit cancer cell lines in vitro.
  • Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases.

Study 1: Antitumor Efficacy

A study evaluating a related imidazole derivative reported an IC50 value of 24 nM against farnesyltransferase, demonstrating significant inhibition of cancer cell proliferation at concentrations as low as 1.25 µM .

Study 2: Enzyme Interaction

Another investigation highlighted the importance of substituents on the imidazole ring for enhancing enzyme inhibitory activity. The presence of hydrophobic groups was crucial for binding affinity .

StudyCompoundActivityIC50 Value
1Imidazole DerivativeFarnesyltransferase Inhibition24 nM
2Related CompoundTumor Cell Proliferation Inhibition1.25 µM

Pharmacokinetics

The pharmacokinetic profile of similar compounds suggests favorable absorption and distribution characteristics due to their lipophilic nature. However, detailed studies specific to this compound are necessary to ascertain its bioavailability and half-life.

Q & A

Q. What are the optimal synthetic strategies for constructing the thienoimidazole core in this compound?

The synthesis of the thienoimidazole framework typically involves multi-step reactions, including cyclization and functionalization. Key steps may include:

  • Cyclization : Using thiourea derivatives or sulfur-containing precursors under controlled temperature (70–80°C) and solvent systems (e.g., PEG-400 for improved solubility) to form the thienoimidazole ring .
  • Functionalization : Introducing substituents like the 3-chlorophenyl and 2-methoxyphenyl groups via nucleophilic substitution or coupling reactions, often requiring catalysts (e.g., Bleaching Earth Clay at pH 12.5) .
  • Purification : Recrystallization in solvents like aqueous acetic acid to enhance purity .

Q. How can spectroscopic techniques validate the compound’s structure?

A combination of methods is critical:

  • NMR : 1^1H and 13^13C NMR to confirm substituent positions and stereochemistry. For example, methoxy groups (~δ 3.8 ppm) and aromatic protons (~δ 6.5–7.5 ppm) provide diagnostic signals .
  • IR Spectroscopy : Identification of carbonyl (C=O, ~1700 cm⁻¹) and thione (C=S, ~1250 cm⁻¹) groups .
  • Mass Spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns .

Q. What solvent systems and reaction conditions minimize side-product formation during synthesis?

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates, while PEG-400 improves reaction efficiency in heterogeneous conditions .
  • Temperature Control : Maintaining 70–80°C prevents thermal degradation of sensitive functional groups (e.g., methoxy) .
  • Catalysts : Acidic or basic catalysts (e.g., Bleaching Earth Clay) accelerate cyclization without over-functionalization .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and binding affinity?

  • Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic or nucleophilic attacks .
  • Molecular Docking : Screens potential biological targets (e.g., enzymes) by simulating interactions between the compound’s thienoimidazole core and active sites .
  • MD Simulations : Assess stability of ligand-protein complexes over time, using software like MOE or GROMACS .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data?

  • X-ray Diffraction (XRD) : Use SHELX programs (e.g., SHELXL) for high-resolution structure refinement to resolve stereochemical ambiguities .
  • Cross-Validation : Compare XRD-derived bond lengths/angles with DFT-optimized geometries to identify discrepancies .
  • Dynamic NMR : Probe conformational flexibility in solution if solid-state (XRD) and solution (NMR) data conflict .

Q. How can structure-activity relationships (SARs) guide the design of analogs with enhanced bioactivity?

  • Bioisosteric Replacement : Substitute the 3-chlorophenyl group with fluorophenyl or trifluoromethyl to modulate lipophilicity and target binding .
  • Pharmacophore Mapping : Identify critical moieties (e.g., thienoimidazole core) for antimicrobial or anticancer activity using QSAR models .
  • Metabolic Stability Assays : Test analogs in microsomal models to optimize half-life and reduce toxicity .

Q. What experimental designs mitigate challenges in stereochemical control during synthesis?

  • Chiral Catalysts : Employ asymmetric catalysis (e.g., BINOL-derived catalysts) to enforce enantioselectivity in hexahydro ring formation .
  • Chromatographic Separation : Use chiral HPLC or SFC to resolve diastereomers if racemic mixtures form .
  • Crystallographic Analysis : Confirm absolute configuration via anomalous scattering in XRD .

Methodological Guidance for Data Analysis

Q. How should researchers statistically validate biological activity data?

  • Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values for cytotoxicity or enzyme inhibition .
  • Positive Controls : Compare activity against reference compounds (e.g., cisplatin for anticancer assays) to contextualize potency .
  • Replicate Experiments : Perform triplicate measurements with standard deviations ≤10% to ensure reproducibility .

Q. What protocols ensure reproducibility in multi-step syntheses?

  • Detailed Reaction Logs : Document exact molar ratios, solvent volumes, and temperature gradients .
  • Intermediate Characterization : Validate purity at each step via TLC, melting point, and spectroscopic data .
  • Open-Source Data Sharing : Deposit synthetic procedures in platforms like ChemRxiv or Zenodo for peer validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.